molecular formula C11H14O4 B1600279 Methyl 2-(2,4-dimethoxyphenyl)acetate CAS No. 55954-25-1

Methyl 2-(2,4-dimethoxyphenyl)acetate

Cat. No.: B1600279
CAS No.: 55954-25-1
M. Wt: 210.23 g/mol
InChI Key: IEVKGWFWALGWGF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Dimethoxyphenyl Acetates

Research into phenylacetic acids and their derivatives has a long history in organic chemistry, driven by their presence in natural products and their utility as synthetic intermediates. The study of dimethoxyphenyl acetates, a specific subclass of phenylacetic acids, emerged as chemists began to explore the synthesis of polysubstituted aromatic compounds.

Early work in the 20th century focused on the synthesis of related compounds, such as homoveratric acid (3,4-dimethoxyphenylacetic acid), which was prepared from veratraldehyde. nih.gov These syntheses were often multi-step processes involving reactions like the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. np-mrd.org

The development of new synthetic methods, such as the Willgerodt-Kindler reaction, provided more direct routes to phenylacetic acids and their amides from acetophenones. Over time, advances in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, have further expanded the toolbox for synthesizing substituted phenylacetic acids with high degrees of control and efficiency. These modern methods allow for the precise introduction of substituents onto the aromatic ring, facilitating the synthesis of specific isomers like 2,4-dimethoxyphenylacetic acid, the precursor to Methyl 2-(2,4-dimethoxyphenyl)acetate.

The evolution of research has been marked by a shift from the isolation and identification of naturally occurring phenylacetic acid derivatives to the targeted synthesis of novel analogues with specific electronic and steric properties for various applications, particularly in medicinal chemistry.

Academic Significance of this compound in Organic Chemistry

The academic significance of this compound lies primarily in its role as a versatile building block in organic synthesis. The presence of multiple functional groups—the ester and the two methoxy (B1213986) groups on the aromatic ring—allows for a variety of chemical transformations.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2,4-dimethoxyphenylacetic acid, which can then be converted to a range of other functional groups, such as amides, acid chlorides, or other esters. The carboxylic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules. For instance, substituted phenylacetic acids are known to be precursors for certain bioactive compounds, including aldose reductase inhibitors. nih.gov

The methoxy groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic aromatic substitution reactions. This allows for the introduction of additional substituents at specific positions on the ring. Furthermore, the methoxy groups can potentially be cleaved to reveal hydroxyl groups, which can then be used for further functionalization, such as in the synthesis of biphenyl (B1667301) compounds with potential biological activity. researchgate.net

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility as an intermediate is clear from the broader context of research on substituted phenylacetic acids. These compounds are frequently employed in the construction of molecular scaffolds for medicinal chemistry and materials science. mdpi.comwhiterose.ac.uk

Overview of Contemporary Research Trajectories

Contemporary research involving structures related to this compound is largely focused on the development of new synthetic methodologies and the discovery of novel bioactive molecules.

One major research trajectory is the synthesis of complex heterocyclic compounds. Dimethoxyphenyl derivatives are often used as starting materials for the construction of acridine, quinazolinone, and pyrazole (B372694) ring systems. researchgate.netbme.hunih.gov These heterocyclic cores are present in a wide range of pharmaceuticals and functional materials.

Another significant area of research is in medicinal chemistry, where the dimethoxyphenyl motif is explored for its potential biological activity. For example, derivatives of dimethoxy-substituted phenyl compounds have been investigated for their antioxidant and antifungal properties. nih.govnih.gov The specific substitution pattern of the methoxy groups on the phenyl ring can have a significant impact on the biological activity of the resulting molecule.

Furthermore, there is ongoing research into the development of more efficient and environmentally friendly "green" synthetic methods for preparing substituted phenylacetic acids and their esters. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. researchgate.net

While direct research on this compound itself may not be extensive, its structural motifs are integral to these modern research efforts. The compound and its derivatives represent a valuable class of building blocks for creating diverse and complex molecular architectures with a wide range of potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-11(12)15-3)10(7-9)14-2/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVKGWFWALGWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472853
Record name Methyl 2-(2,4-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55954-25-1
Record name Methyl 2-(2,4-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 2 2,4 Dimethoxyphenyl Acetate

Established Synthetic Pathways

Traditional methods for the synthesis of Methyl 2-(2,4-dimethoxyphenyl)acetate rely on well-established organic reactions, including direct esterification and nucleophilic acyl substitution. Multi-step sequences are also commonly employed to construct the molecule from simpler starting materials.

Direct Esterification Protocols

Direct esterification, particularly the Fischer-Speier esterification, is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.canih.govmdpi.com In this protocol, 2,4-dimethoxyphenylacetic acid is treated with methanol (B129727), typically under reflux conditions, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to facilitate the reaction. athabascau.camedchemexpress.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed. athabascau.camdpi.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. mdpi.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. mdpi.com

Table 1: Representative Conditions for Fischer Esterification

Carboxylic AcidAlcoholCatalystTemperatureYieldReference
Benzoic AcidMethanolH₂SO₄65°C90% operachem.com
Hydroxy AcidEthanol (B145695)H₂SO₄Reflux- operachem.com
N-(benzyloxycarbonyl)-(S)-prolineMethanolBF₃Reflux96% operachem.com

Note: The data in this table is for analogous esterification reactions and serves to illustrate typical conditions and yields.

Nucleophilic Acyl Substitution Techniques

Nucleophilic acyl substitution provides an alternative and often more efficient route to esters, particularly when the corresponding carboxylic acid is readily converted into a more reactive derivative, such as an acyl chloride. athabascau.ca This method involves a two-step addition-elimination mechanism.

In this approach, 2,4-dimethoxyphenylacetic acid is first converted to its more reactive acyl chloride, 2,4-dimethoxyphenylacetyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol. The alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form this compound. prepchem.com This method is generally faster and less reversible than direct esterification.

A similar procedure has been reported for the synthesis of methyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate, where the corresponding acyl chloride is reacted with methanol. prepchem.com

Multi-step Organic Synthesis Approaches

The synthesis of this compound can also be accomplished through multi-step sequences, which allow for the construction of the target molecule from readily available precursors. jmchemsci.com One such approach could start from resorcinol, which can be dimethylated to form 1,3-dimethoxybenzene (B93181). Friedel-Crafts acylation of 1,3-dimethoxybenzene can then introduce the acetyl group, followed by further transformations to yield the phenylacetic acid backbone, and subsequent esterification. A preparation of 2,4-dimethoxy-acetophenone from 1,3-dimethoxybenzene using aluminum chloride and acetonitrile (B52724) has been described. organic-chemistry.org

A well-documented multi-step synthesis for the closely related compound, methyl homoveratrate (methyl 2-(3,4-dimethoxyphenyl)acetate), provides a valuable template. researchgate.net This synthesis starts from the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl)acrylic acid, which is hydrolyzed and then oxidized to form 3,4-dimethoxyphenylacetic acid (homoveratric acid). The resulting carboxylic acid is then esterified with methanol using sulfuric acid as a catalyst, with reported yields of 56-60%. researchgate.net

Another potential multi-step pathway could involve the alkylation of a substituted phenol. For instance, the alkylation of eugenol (B1671780) (4-allyl-2-methoxyphenol) with ethyl chloroacetate (B1199739) has been studied, demonstrating the feasibility of forming the ether linkage and ester group in a structured manner. jchps.com

Advanced and Sustainable Synthetic Strategies

In recent years, green chemistry principles have driven the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis and ultrasound irradiation have emerged as powerful tools to accelerate reactions, improve yields, and reduce energy consumption in the synthesis of esters.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields in organic synthesis. nih.govresearchgate.net The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates. researchgate.net

The esterification of carboxylic acids, including phenylacetic acid derivatives, has been successfully performed under microwave irradiation. researchgate.net For the synthesis of this compound, a mixture of 2,4-dimethoxyphenylacetic acid and methanol, with a catalytic amount of acid, can be subjected to microwave heating. This approach often leads to significantly shorter reaction times compared to conventional heating methods. For example, microwave-assisted synthesis of various esters has been achieved in minutes with high yields. nih.gov In some cases, catalyst-free conditions have been developed for microwave-assisted synthesis, further enhancing the green credentials of the protocol. organic-chemistry.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield (Microwave)Reference
Annulation of Hydrazonopropanal2 hours3 minutes84% (for major product) nih.gov
Synthesis of 1,2,4-Triazoles-10 minutes74% organic-chemistry.org
Synthesis of Thiazolidinones10 hours-- jchps.com

Note: This table presents comparative data for related reactions to highlight the general advantages of microwave-assisted synthesis.

Ultrasound-Irradiation Enhanced Synthesis

Ultrasound irradiation is another green technology that enhances chemical reactivity through the phenomenon of acoustic cavitation. mdpi.comnih.gov The formation, growth, and collapse of microscopic bubbles in the liquid medium generate localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. mdpi.comnih.gov

The use of ultrasound has been successfully applied to the esterification of various carboxylic acids, including both aromatic and aliphatic acids. nih.gov A general procedure involves the sonication of a mixture of the carboxylic acid (e.g., 2,4-dimethoxyphenylacetic acid), methanol, and a suitable catalyst. nih.gov Studies have shown that ultrasound-assisted esterification can significantly shorten reaction times and improve yields compared to silent (non-sonicated) reactions. nih.govnih.gov For example, the ultrasound-promoted esterification of valeric acid with ethanol reached approximately 90% yield in 2 hours. nih.govgoogle.com Furthermore, some ultrasound-assisted syntheses can be performed at room temperature and without the need for a catalyst, offering a simple, efficient, and environmentally benign pathway. mdpi.comnih.gov

Table 3: Effect of Ultrasound on Reaction Time and Yield

ReactionConditionsTimeYieldReference
Dihydroquinoline SynthesisSilent, Ethanol5 hours55% nih.gov
Dihydroquinoline SynthesisUltrasound, Ethanol3 hours75% nih.gov
Dihydroquinoline SynthesisSilent, Water4 hours80% nih.gov
Dihydroquinoline SynthesisUltrasound, Water1 hour96% nih.gov

Note: This table illustrates the typical enhancements in reaction time and yield observed in ultrasound-assisted synthesis for a related reaction.

Ionic Liquid Mediated Synthesis

Nanoparticle-Catalyzed Synthesis

Nanoparticle catalysis represents a frontier in chemical synthesis, offering high catalytic activity and selectivity due to the large surface-area-to-volume ratio of the catalytic particles. These catalysts have been successfully employed in a variety of organic reactions. A literature search, however, does not yield specific examples of the synthesis of this compound catalyzed by nanoparticles. In principle, nanoparticles, such as those based on solid acids or functionalized materials, could catalyze the esterification of 2,4-dimethoxyphenylacetic acid. The potential advantages would include mild reaction conditions and ease of catalyst separation. Further research is needed to explore this synthetic route.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, minimizing waste and simplifying product purification. researchgate.netarkat-usa.orgmdpi.com Such conditions often involve heating the reactants together, sometimes in the presence of a catalyst, or utilizing microwave irradiation to promote the reaction. researchgate.net While solvent-free methods have been applied to the synthesis of various esters, specific documented procedures for the synthesis of this compound under these conditions are scarce. A plausible approach would involve the direct reaction of 2,4-dimethoxyphenylacetic acid with an excess of methanol and a suitable catalyst under thermal or microwave conditions. researchgate.net The efficiency of such a process would depend on factors like reaction temperature, time, and the choice of catalyst.

Aqueous Reaction Media for Green Synthesis

The use of water as a reaction solvent is highly desirable from an environmental and economic perspective. While many organic reactions are traditionally carried out in organic solvents, advancements in catalyst design and reaction engineering have enabled a growing number of transformations to be performed in aqueous media. For the synthesis of this compound, this would likely involve the use of a water-tolerant catalyst. Research into the use of aqueous media for the synthesis of this specific ester is not extensively reported, though the principles of green chemistry encourage such investigations. mdpi.com

Derivatization and Functional Group Interconversions

Ester Hydrolysis and Carboxylic Acid Formation

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental and well-established chemical transformation. In the case of this compound, hydrolysis results in the formation of 2-(2,4-dimethoxyphenyl)acetic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the ester undergoes saponification. orgsyn.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group. A subsequent acid-base reaction between the carboxylic acid and the methoxide ion, and finally acidification of the resulting carboxylate salt with a strong acid like hydrochloric acid, yields the final carboxylic acid product. orgsyn.org

Acid-catalyzed hydrolysis, the reverse of Fischer esterification, involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a molecule of methanol regenerate the acid catalyst and produce the carboxylic acid.

Reagent/CatalystSolventConditionsProductYield
Sodium HydroxideWaterReflux2-(2,4-Dimethoxyphenyl)acetic acidNot Specified orgsyn.org
Sulfuric AcidMethanol/WaterReflux2-(2,4-Dimethoxyphenyl)acetic acidNot Specified

This table is illustrative and based on general procedures for ester hydrolysis; specific yield data for this compound is not available in the provided search results.

Nucleophilic Substitution Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups. These reactions typically involve the attack of a nucleophile on the carbonyl carbon, followed by the displacement of the methoxy (B1213986) group.

For example, reaction with an amine can lead to the formation of an amide. This transformation is often carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The nucleophilic amine attacks the carbonyl carbon, and after proton transfer steps, methanol is eliminated.

Transesterification is another important nucleophilic substitution reaction where the methoxy group is replaced by another alkoxy group. This is typically achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

While the general principles of these nucleophilic substitution reactions are well understood, specific examples and detailed experimental data for this compound are not extensively documented in the available literature. researchgate.neteijas.com

NucleophileReagent/CatalystProduct Type
Amine (R-NH2)HeatAmide
Alcohol (R-OH)Acid or BaseEster (transesterification)

Controlled Oxidation and Reduction Reactions

The reactivity of this compound towards oxidation and reduction is centered around its ester functionality and the benzylic position of the phenylacetic acid moiety.

Controlled reduction of the ester group can be selectively achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to their corresponding primary alcohols. researchgate.netrsc.orgnih.govscirp.org In this transformation, this compound would be converted to 2-(2,4-dimethoxyphenyl)ethanol. The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the departure of the methoxy group and subsequent reduction of the intermediate aldehyde. scirp.org

Conversely, oxidation reactions can target the benzylic C-H bonds. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent known for the dehydrogenation of hydroaromatic compounds and the selective oxidation of activated C-H bonds, such as those in benzylic or allylic positions, to the corresponding carbonyl compounds. google.comgoogle.comacs.org The presence of two electron-donating methoxy groups on the aromatic ring of this compound makes the benzylic position particularly susceptible to oxidation. Treatment with DDQ could potentially lead to the formation of Methyl 2-oxo-2-(2,4-dimethoxyphenyl)acetate. The mechanism often involves a hydride transfer from the substrate to DDQ. google.com Research has demonstrated the efficacy of DDQ in the oxidative C-H activation of molecules containing a dimethoxybenzene fragment, leading to intramolecular cyclization reactions. psu.edu

Interactive Data Table: Oxidation and Reduction Reactions

Reaction TypeReagentProductKey Findings
ReductionLithium Aluminum Hydride (LiAlH₄)2-(2,4-dimethoxyphenyl)ethanolStrong reducing agent capable of converting esters to primary alcohols. researchgate.netrsc.orgnih.govscirp.org
Oxidation2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Methyl 2-oxo-2-(2,4-dimethoxyphenyl)acetatePotent oxidant for benzylic C-H bonds, especially on electron-rich aromatic rings. google.comgoogle.comacs.org

Cycloaddition Reactions for Complex Molecular Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The electron-rich nature of the 2,4-dimethoxyphenyl ring in this compound suggests its potential participation in such reactions, particularly as a component of a diene or dienophile in Diels-Alder reactions. mq.edu.au

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile. researchgate.netguidechem.com While this compound itself is not a classic diene or dienophile, its derivatives could be engineered to participate in these reactions. For instance, the introduction of unsaturation into the side chain could generate a suitable dienophile. The reactivity in Diels-Alder reactions is significantly influenced by the electronic properties of the substituents on both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. mq.edu.au Furan and its derivatives are common dienes used in Diels-Alder reactions, although their reactivity can be influenced by substituents. mq.edu.auresearchgate.netguidechem.comnih.gov

Formation of Isochromanone Derivatives via Acid-Catalyzed Reactions with Formaldehyde (B43269)

A significant transformation of phenylacetic acid derivatives is their reaction with formaldehyde under acidic conditions to yield isochromanone structures. This reaction provides a direct route to a valuable class of heterocyclic compounds. An established procedure for a closely related compound, 3,4-dimethoxyphenylacetic acid, demonstrates the feasibility of this transformation. nih.gov

In a typical procedure, the phenylacetic acid derivative is dissolved in acetic acid, and upon heating, concentrated hydrochloric acid and an aqueous solution of formaldehyde (formalin) are added. nih.gov The reaction proceeds via an initial electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile, attacking the electron-rich aromatic ring. The position of this attack is directed by the activating methoxy groups. Subsequent intramolecular cyclization through the attack of the carboxylic acid group on the newly introduced hydroxymethyl group, followed by dehydration, leads to the formation of the lactone ring of the isochromanone. For this compound, prior hydrolysis of the methyl ester to the corresponding carboxylic acid would likely be necessary for this reaction to proceed efficiently. The resulting product would be 6,8-dimethoxy-isochroman-3-one.

Interactive Data Table: Isochromanone Synthesis

Starting Material (Analogous)ReagentsProductYield (Analogous Reaction)Reference
3,4-Dimethoxyphenylacetic acidFormalin, HCl, Acetic Acid6,7-Dimethoxy-3-isochromanone83.7–85.1% (crude) nih.gov

Amidination Reactions for Biomolecule Modification

The active methylene (B1212753) group in this compound, positioned between the aromatic ring and the ester carbonyl group, is susceptible to reaction with various electrophiles. One such reaction is amidination, often carried out using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mq.edu.aumdpi.com This reagent serves as a source of a dimethylaminomethylene group. mdpi.com

The reaction of an active methylene compound with DMF-DMA typically proceeds through the formation of an enamine intermediate. researchgate.netmdpi.com In the case of this compound, the reaction would likely yield Methyl 3-(dimethylamino)-2-(2,4-dimethoxyphenyl)acrylate. This transformation involves the initial attack of the enolate of the starting ester onto the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol. Such enamine products are versatile synthetic intermediates that can be used in the construction of various heterocyclic systems. scirp.org

Interactive Data Table: Amidination Reaction

ReactantReagentExpected ProductKey Feature
This compoundN,N-Dimethylformamide dimethyl acetal (DMF-DMA)Methyl 3-(dimethylamino)-2-(2,4-dimethoxyphenyl)acrylateReaction at the active methylene group to form an enamine. researchgate.netmdpi.com

Mechanistic Investigations of Methyl 2 2,4 Dimethoxyphenyl Acetate Reactions

Elucidation of Reaction Mechanisms

The study of how chemical reactions occur on a molecular level is fundamental to organic chemistry. For a compound such as Methyl 2-(2,4-dimethoxyphenyl)acetate, which possesses an ester functional group and an activated aromatic ring, several reaction mechanisms could be hypothesized and investigated. These investigations would typically involve kinetic studies, isotopic labeling, and the identification of intermediates and byproducts.

Concerted Processes (e.g., Cope Elimination)

Concerted reactions are single-step processes where bond breaking and bond forming occur simultaneously through a single transition state, without the formation of any intermediates. While the classic Cope elimination requires a specific amine oxide structure not present in this compound, other pericyclic reactions could be envisaged under specific conditions, though they are not typical for this class of compound. A concerted mechanism is often characterized by specific stereochemical outcomes.

Stepwise Mechanisms with Intermediates (e.g., Carbocation Formation in E1 Elimination)

More common for many organic compounds are stepwise mechanisms that proceed through one or more reactive intermediates.

In the context of an elimination reaction (E1 type), the departure of a leaving group from the α-carbon of the ester could, in theory, lead to the formation of a carbocation intermediate. For this compound, this would involve the cleavage of the bond between the carbonyl carbon and the methoxy (B1213986) group, or more plausibly, a reaction involving the benzylic position. The stability of the potential carbocation is a critical factor. The presence of two methoxy groups on the phenyl ring, being electron-donating, would stabilize a benzylic carbocation, making a pathway involving this intermediate plausible under appropriate conditions (e.g., strong acid, heat).

Table 1: Hypothetical Intermediates in Stepwise Reactions

Intermediate Type Potential Formation from this compound Stabilizing Factors
Carbocation At the benzylic position (if a suitable leaving group is present) Resonance with the aromatic ring; electron-donating effect of two methoxy groups.
Carbanion At the α-carbon to the carbonyl group Resonance stabilization by the adjacent carbonyl group.

Nucleophilic Attack Mechanisms

The ester functional group in this compound is a key site for nucleophilic attack. Specifically, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This typically proceeds via a nucleophilic acyl substitution mechanism.

Role of Protonation and Electrophilicity Enhancement

In acidic conditions, the reactivity of the ester can be significantly enhanced. Protonation of the carbonyl oxygen makes the carbonyl carbon much more electrophilic and therefore more susceptible to attack by even weak nucleophiles.

For instance, in an acid-catalyzed hydrolysis of this compound, the initial step would be the protonation of the carbonyl oxygen. This increases the positive character of the carbonyl carbon, facilitating the attack by a water molecule (a weak nucleophile) to form the tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) would yield the carboxylic acid product.

Intramolecular Elimination Reactions (e.g., Ester Pyrolysis)

Ester pyrolysis, or thermal elimination, is a type of intramolecular elimination reaction (Ei) that typically requires high temperatures and a β-hydrogen atom. The reaction proceeds through a cyclic transition state, often a six-membered ring, to form an alkene and a carboxylic acid. For this compound, this specific type of pyrolysis is not possible as there is no β-hydrogen on the methoxy group. However, other intramolecular rearrangements or eliminations could potentially be induced under pyrolytic conditions, though such reactions are not commonly reported for this type of simple ester.

Advanced Analytical Techniques for Characterization of Methyl 2 2,4 Dimethoxyphenyl Acetate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic compounds. jocpr.com Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides a comprehensive structural picture of the target molecule. mdpi.comatlantis-press.comwisdomlib.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. jocpr.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. jocpr.commdpi.com

¹H-NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For Methyl 2-(2,4-dimethoxyphenyl)acetate, the ¹H-NMR spectrum would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the protons of the two methoxy (B1213986) (-OCH3) groups and the methyl ester (-OCH3) group. The splitting patterns (singlet, doublet, triplet, etc.) and integration values for these signals are critical for confirming the structure. rsc.org For instance, the protons on the phenyl ring would show a characteristic splitting pattern based on their positions relative to the substituents.

¹³C-NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. organicchemistrydata.org Each unique carbon atom in this compound would produce a distinct signal. chemicalbook.com The chemical shifts would clearly distinguish the carbonyl carbon of the ester, the aromatic carbons (with those bonded to oxygen appearing at lower field), the methylene carbon, and the carbons of the methoxy and methyl ester groups. mdpi.com

The combined use of ¹H-NMR, ¹³C-NMR, and advanced 2D NMR techniques like COSY, HMQC, and HMBC allows for unambiguous assignment of all proton and carbon signals, definitively confirming the molecular structure. mdpi.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

Atom/Group Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
C=O-~172
Ar-C1-~118
Ar-C2 (O-C)-~160
Ar-C3~6.4-6.5~99
Ar-C4 (O-C)-~158
Ar-C5~6.4-6.5~105
Ar-C6~7.1-7.2~131
-CH₂-~3.6~36
Ar-OCH₃ (C2)~3.8~55.5
Ar-OCH₃ (C4)~3.8~55.4
Ester -OCH₃~3.7~52

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted phenylacetate (B1230308) structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. jocpr.com The method measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of the bonds within the molecule. wisdomlib.org

For this compound, the IR spectrum would show several key absorption bands that confirm its structure:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹.

C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester and the aryl ether linkages, usually found in the 1000-1300 cm⁻¹ region.

sp² C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

sp³ C-H Stretch: Aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically produce several peaks in the 1450-1600 cm⁻¹ range. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Frequency Range (cm⁻¹)
Ester (C=O)Stretch1735 - 1750
Ester (C-O)Stretch1150 - 1300
Aryl Ether (C-O)Stretch1020 - 1250
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2980
Aromatic C=CStretch1450 - 1600

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. longdom.orgidtdna.com It is indispensable for determining the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. atlantis-press.com

Standard MS: Provides the molecular weight from the molecular ion peak [M]⁺.

Electrospray Ionization (ESI-MS): A soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without significant fragmentation. idtdna.comumich.edu It allows for the accurate determination of the molecular weight of the parent compound, often observed as a protonated molecule [M+H]⁺ or an adduct with other ions like sodium [M+Na]⁺. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition and exact molecular formula of the compound. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. The fragmentation patterns observed in MS/MS experiments can further confirm the structure by identifying characteristic losses of fragments like -OCH₃ or -COOCH₃. mdpi.com

Diffraction-Based Structural Analysis

While spectroscopic methods reveal molecular connectivity and functional groups, diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state. google.com

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. iosrjournals.org This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in three-dimensional space. mdpi.com

For this compound or its derivatives, obtaining a suitable single crystal allows for the unambiguous determination of:

Bond lengths, bond angles, and torsion angles. nih.gov

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. brynmawr.edu

Structural data from SCXRD is often deposited in crystallographic databases and provides irrefutable proof of the compound's identity and stereochemistry. nih.govresearchgate.net

Microcrystal Electron Diffraction (MicroED) for Micro- and Nanocrystals

In many cases, growing single crystals large enough for conventional X-ray diffraction is a significant challenge. Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique to overcome this limitation. nih.govnih.gov As a cryo-electron microscopy (cryo-EM) method, MicroED can determine high-resolution atomic structures from nanocrystals that are billions of times smaller than those required for SCXRD. wikipedia.orgescholarship.org

The technique involves collecting electron diffraction data from continuously rotating nanocrystals within a transmission electron microscope. wikipedia.org This method is particularly valuable for:

Small Molecule Crystallography: Determining the structures of organic compounds, like derivatives of this compound, that yield only micro- or nanocrystalline powders. nih.govrsc.org

Scarce Samples: Analyzing materials that are available only in minute quantities.

Polymorph Screening: Identifying different crystalline forms of a compound, which can have distinct physical properties.

MicroED provides structural information with a precision that rivals SCXRD, making it a powerful tool for the definitive characterization of challenging crystalline materials. nih.govnih.gov

Chromatographic and Separation Science

Chromatographic techniques are central to the analysis of this compound, enabling the separation of the target compound from starting materials, by-products, and other impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, analysis of volatile components, or real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of the purity of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a commonly employed mode for the separation of phenylacetate derivatives. walisongo.ac.id The purity of all final test compounds is typically determined by HPLC to be greater than 95%. rsc.org

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobic nature, which allows for effective interaction with the aromatic ring and ester group of the molecule. sigmaaldrich.comuv.es The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. walisongo.ac.id The ratio of the organic solvent to water can be adjusted to optimize the retention time and resolution of the separation. uv.es Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light at specific wavelengths, typically around 215-260 nm. walisongo.ac.idsigmaaldrich.com

A typical HPLC method for the analysis of a compound similar to this compound might involve a C18 column with a mobile phase of methanol and a phosphate (B84403) buffer. walisongo.ac.id The retention time of the compound is a key parameter for its identification and is influenced by factors such as the exact mobile phase composition, flow rate, and column temperature. sepscience.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of Phenylacetate Derivatives

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol : 0.05M Potassium Dihydrogen Orthophosphate Buffer (60:40 v/v), pH 5.5
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 30 °C
Injection Volume 10 µL
Expected Retention Time 3 - 6 minutes

This table is a representative example based on methods for similar compounds. Actual values for this compound may vary.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an essential technique for the analysis of volatile organic compounds and for identifying and quantifying impurities in samples of this compound. phcogj.compherobase.com This method is highly sensitive and provides detailed structural information, making it ideal for detecting trace-level volatile species that may be present from the synthesis process. biofargo.commdpi.com

In GC, the sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. pherobase.com For methoxy-substituted aromatic compounds, a non-polar or medium-polarity capillary column, such as one with a 5%-phenyl-polymethylsiloxane stationary phase (e.g., DB-5 or HP-5MS), is often used. mdpi.compherobase.com The oven temperature is programmed to increase gradually, allowing for the separation of compounds with a wide range of boiling points. mdpi.com

The retention index is a standardized measure of a compound's retention in GC and is used to aid in its identification. mdpi.comgcms.cz The mass spectrometer detector fragments the eluting compounds and provides a mass spectrum, which serves as a molecular "fingerprint" for identification. biofargo.commdpi.com This is particularly useful for distinguishing between regioisomeric impurities. mdpi.com

Table 2: Representative GC-MS Conditions for the Analysis of Methoxy-Substituted Aromatic Esters

Parameter Value
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 40-450 amu
Expected Retention Index Varies based on specific isomers and column

This table presents typical conditions for the analysis of similar compounds. The retention index for this compound would need to be determined experimentally.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is extensively used for monitoring the progress of organic reactions, such as the esterification to produce this compound. uv.esrsc.orgrsc.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in near real-time. nih.gov

The technique involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. sigmaaldrich.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the reaction mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. reddit.com

For the synthesis of this compound, a common mobile phase would be a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). walisongo.ac.idrsc.org The ratio of these solvents can be adjusted to achieve optimal separation. The spots on the developed TLC plate can be visualized under UV light (254 nm), as the aromatic rings in the starting materials and product are UV-active. rsc.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and is used to identify the components of the mixture. reddit.com

Table 3: Example TLC System for Monitoring the Esterification of 2,4-Dimethoxyphenylacetic Acid

Parameter Description
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase n-Hexane : Ethyl Acetate (3:1, v/v)
Visualization UV light at 254 nm
Analyte Approximate Rf Value
2,4-Dimethoxyphenylacetic Acid (Starting Material) 0.2
This compound (Product) 0.6

These Rf values are illustrative and can vary depending on the exact experimental conditions.

By comparing the intensity of the spots corresponding to the starting material and the product over time, a chemist can determine when the reaction is complete.

Compound Names Mentioned in the Article

Compound Name
This compound
Sodium phenylacetate
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate
2-(4-Hydroxy-2,6-dimethoxyphenyl)-ethanal
2,4-Dimethoxyphenylacetic Acid
Methanol
Acetonitrile
n-Hexane

Computational Chemistry and Theoretical Modelling of Methyl 2 2,4 Dimethoxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to understand the intrinsic properties of molecules. researchgate.net These calculations, often employing methods like Density Functional Theory (DFT), allow for the precise determination of a molecule's optimized geometry, electronic structure, and various spectroscopic properties. researchgate.net For complex organic molecules such as Methyl 2-(2,4-dimethoxyphenyl)acetate, DFT methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. dntb.gov.uaresearchgate.net

Electronic structure computations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. Using DFT, the electronic ground state of this compound can be calculated, yielding key geometrical parameters like bond lengths and angles. researchgate.net For instance, in a study of a structurally similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT), DFT calculations using the B3LYP/6-311++G(d,p) basis set determined the self-consistent field (SCF) energy to be -1107.69 atomic units and a dipole moment of 4.05 Debye. dntb.gov.ua Such calculations predict that the benzene (B151609) ring moiety is planar, while other parts of the molecule may be non-planar. dntb.gov.ua These foundational computations are the starting point for more advanced theoretical analyses. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions, facilitating charge transfer within the molecule. dntb.gov.ua Conversely, a large HOMO-LUMO gap indicates high stability. researchgate.net For related dimethoxyphenyl derivatives, the HOMO-LUMO gap has been calculated to be around 4.25 eV, indicating a potential for charge transfer phenomena within the molecule. dntb.gov.ua

Table 1: Representative FMO Properties of a Related Dimethoxyphenyl Compound (EDMT) Calculated using DFT/B3LYP/6-311++G(d,p) method.

Parameter Energy (eV)
EHOMO -5.98
ELUMO -1.73
Energy Gap (ΔE) 4.25

Data sourced from a study on Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate for illustrative purposes. dntb.gov.ua

Molecular Electrostatic Potential (MESP) is a powerful tool for analyzing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential. researchgate.net These maps are color-coded: red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net

For this compound, the MESP map would be expected to show significant negative potential around the oxygen atoms of the methoxy (B1213986) and ester functional groups, identifying them as the primary sites for electrophilic interactions and hydrogen bonding. nih.gov The topography of the MESP, including the location of potential minima and maxima, provides a quantitative measure of electronic effects and can be correlated with experimental reactivity parameters. rsc.orgrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. dntb.gov.ua This technique calculates the energies of electronic transitions from the ground state to various excited states. nih.gov By simulating the spectrum, researchers can predict the maximum absorption wavelengths (λmax) and compare them with experimental data to validate the computational model. dntb.gov.ua

The choice of solvent is crucial as it can influence the electronic transitions; this is often accounted for in calculations using models like the Polarizable Continuum Model (PCM). nih.gov For a related dimethoxyphenyl compound, TD-DFT calculations were performed in DMSO solvent to predict electronic excitations. dntb.gov.ua Such simulations for this compound would help identify the specific molecular orbitals involved in its UV-Vis absorption bands.

In a molecule like this compound, the oxygen atoms are expected to carry a significant negative charge, while the carbonyl carbon of the ester group and certain hydrogen atoms would be more positive. dntb.gov.uaresearchgate.net It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de

Table 2: Representative Mulliken Atomic Charges of a Related Dimethoxyphenyl Compound (EDMT) Calculated using DFT/B3LYP/6-311++G(d,p) method.

Atom Charge (e)
C8 0.291
C13 0.380
O27 -0.490
O29 -0.470

Atom numbering and data sourced from a study on Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate for illustrative purposes. dntb.gov.uaresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand (small molecule) when bound to a larger molecule, typically a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanisms that underlie a compound's activity. researchgate.netjspae.com

The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy. jspae.com A more negative score typically indicates a stronger and more favorable binding interaction. nih.gov

For a compound like this compound, or its related phenylacetic acid derivatives, molecular docking could be used to explore interactions with various enzymes or receptors. researchgate.netjspae.com For example, studies on phenylacetic acid derivatives have shown potential inhibitory interactions with targets like Pim kinase and urease enzymes. researchgate.netjspae.com The analysis of these docked poses reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site, providing a rationale for its potential biological effects. jspae.com

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com These models are instrumental in predicting the activity of new compounds and optimizing lead structures in drug discovery. nih.gov For this compound, a QSAR study would involve the generation of a dataset of structurally related compounds with known biological activities against a specific target. The development of a robust QSAR model follows several key steps: data set preparation, calculation of molecular descriptors, feature selection, model building, and validation. mdpi.com

Research Findings:

While no specific QSAR models for this compound have been published, studies on analogous compounds, such as phenoxyacetate (B1228835) derivatives and molecules containing the dimethoxyphenyl moiety, provide a framework for a hypothetical QSAR analysis. semanticscholar.orgresearchgate.net For instance, a QSAR study on a series of (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives utilized 3D-QSAR methods like the k-Nearest Neighbor (kNN) approach to correlate physicochemical properties with biological activity. Similarly, research on phenoxyacetamide derivatives as Monoamine Oxidase (MAO) inhibitors has shown the importance of descriptors like molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and beta polarizability in determining inhibitory activity. semanticscholar.org

A hypothetical QSAR model for a series of analogs of this compound would likely involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., Wiener index, Kier & Hall connectivity indices), geometrical (e.g., molecular surface area, volume), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). mdpi.com

The following interactive data table showcases a selection of descriptors that would be relevant in a QSAR study of this compound and its hypothetical analogs. The values for this compound are calculated from its known structure, while the data for the analogs are hypothetical examples to illustrate the dataset.

The resulting QSAR equation would provide a mathematical model to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency. mdpi.com

In Silico Screening for Potential Biological Activities

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biointerfaceresearch.comnih.gov This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab. nih.gov For this compound, in silico screening can be employed to predict its potential biological activities against a wide range of therapeutic targets.

Research Findings:

While direct in silico screening results for this compound are not extensively documented, studies on compounds with similar structural motifs, such as the dimethoxy-phenyl group, have shown success in identifying potential biological activities. nih.govnih.gov For example, a virtual screening protocol was developed to identify small molecule inhibitors of the tubulin-microtubule system, a key target in cancer therapy. nih.gov This study identified several compounds containing dimethoxy-phenyl groups as potential inhibitors. nih.gov

A typical in silico screening workflow for this compound would involve docking the molecule into the binding sites of various protein targets. The docking process predicts the preferred orientation of the molecule when bound to the target and estimates the binding affinity, often expressed as a docking score. biointerfaceresearch.com Targets for screening could include enzymes involved in cancer (e.g., kinases, tubulin), infectious diseases (e.g., viral proteases, bacterial enzymes), and neurological disorders (e.g., acetylcholinesterase, monoamine oxidase).

The following interactive data table presents hypothetical in silico screening results for this compound against a panel of selected biological targets. The docking scores are illustrative and represent the predicted binding affinity, where a more negative score indicates a stronger predicted interaction.

The promising hits from such a virtual screen would then be prioritized for experimental validation through in vitro biological assays.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it dictates its shape and, consequently, its ability to interact with biological targets. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time, offering insights into its flexibility and dynamic behavior. mdpi.com

Research Findings:

Specific conformational analysis and molecular dynamics simulation data for this compound are limited. However, a study on the closely related compound, diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, provides valuable insights into the likely conformational preferences. nih.gov In this study, X-ray crystallography revealed that the acetate (B1210297) moiety is nearly planar and forms a significant dihedral angle with respect to the dimethoxy-phenyl ring. nih.gov For diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, this dihedral angle was found to be 83.7(1)°. nih.gov It is expected that this compound would also exhibit a non-planar conformation with a distinct angle between the phenyl ring and the acetate group.

A molecular dynamics simulation of this compound in a solvent, such as water, would reveal the fluctuations in its dihedral angles, the stability of different conformers, and its interactions with the surrounding solvent molecules. The simulation would track the trajectory of each atom over time, governed by a force field that describes the potential energy of the system. chemrxiv.org

The following interactive data table summarizes key conformational parameters that would be investigated in a computational study of this compound, with expected values based on related structures and general principles of conformational analysis of phenylacetates. unife.itwikipedia.org

The insights gained from conformational analysis and MD simulations are critical for understanding how this compound might fit into the binding pocket of a receptor and for refining the results of docking studies.

Biological Activity and Pharmacological Research of Methyl 2 2,4 Dimethoxyphenyl Acetate Derivatives

Enzyme Inhibition Mechanisms

The ability of methyl 2-(2,4-dimethoxyphenyl)acetate derivatives to inhibit specific enzymes is a significant aspect of their pharmacological profile. Research has explored their effects on several key enzymes involved in physiological and pathological processes.

Certain derivatives of this compound have been investigated as antagonists of corticotropin-releasing factor (CRF) receptors, which are implicated in stress-related disorders. For instance, novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their ability to inhibit CRF receptors. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that the nature of the substituent on the phenyl ring at the N-3 position significantly influences their inhibitory activity. nih.gov

Specifically, derivatives bearing a 2,4-dichlorophenyl or a 4-methoxy-2-methylphenyl group at the N-3 position demonstrated superior inhibitory effects compared to those with 2,4-dimethylphenyl or 2-bromo-4-isopropylphenyl groups. nih.gov Receptor binding studies have shown that some of these synthesized compounds exhibit a high binding affinity for CRF receptors, with one compound showing a 2.5-fold higher affinity than the established antagonist, antalarmin. nih.gov

Table 1: Inhibitory Effects of Substituted Phenyl Groups on CRF Receptors

Substituent Group at N-3 Position Relative Inhibitory Effect Reference
2,4-Dichlorophenyl High nih.gov
4-Methoxy-2-methylphenyl High nih.gov
2,4-Dimethylphenyl Lower nih.gov
2-Bromo-4-isopropylphenyl Lower nih.gov

The modulation of mitochondrial respiration in the brain is a critical area of neuropharmacological research. While direct studies on the metabolites of this compound are limited, research on structurally related compounds provides insights into potential mechanisms. For example, the organochlorine insecticide methoxychlor (B150320) has been shown to inhibit mitochondrial respiration in the brain, leading to an increase in the production of reactive oxygen species (ROS). researchgate.net Similarly, the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) inhibits mitochondrial respiration in the mouse brain, a process that can be prevented by pretreatment with pargyline. nih.gov

Conversely, some compounds enhance mitochondrial function, which is considered a neuroprotective mechanism. caldic.com For instance, the carotenoid lutein (B1675518) has been found to increase mitochondrial respiration and capacity. nih.gov These studies highlight the potential for chemical compounds to either impair or enhance mitochondrial activity, a key consideration for the metabolites of this compound.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of drug discovery. ed.ac.uksymansis.com Kinase inhibitors can be classified based on their mechanism of action, with many competing with ATP for binding to the enzyme's active site. mdpi.comnih.gov

While specific studies on the kinase inhibition potential of this compound derivatives are not extensively documented in the provided context, the broader field of kinase inhibitor research is vast. Numerous natural and synthetic compounds have been identified as potent kinase inhibitors. nih.govnih.gov For instance, various compounds have been profiled for their specificity against a wide range of kinases, aiding in the identification of selective inhibitors for specific therapeutic targets. symansis.comotavachemicals.com The structural features of this compound could serve as a scaffold for the design of new kinase inhibitors.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of great interest for the treatment of hyperpigmentation disorders. nih.govsemanticscholar.org Several derivatives of aromatic compounds, including those related to this compound, have been evaluated for their tyrosinase inhibitory activity.

For example, derivatives of cinnamic acid have been synthesized and tested, with some showing potent inhibition of tyrosinase. researchgate.net The presence of hydroxyl groups on the phenyl ring is often crucial for activity. One study found that a chalcone (B49325) derivative with a 2,4-dihydroxy functional group was a particularly effective tyrosinase inhibitor, with IC50 values significantly lower than the standard inhibitor, kojic acid. nih.gov Another potent tyrosinase inhibitor, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, was found to be 22 times more potent than kojic acid in inhibiting murine tyrosinase. nih.gov The inhibitory mechanism is often competitive, suggesting that these compounds bind to the active site of the enzyme. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Compounds

Compound Target IC50 (µM) Reference
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) Mushroom Tyrosinase 0.000059 nih.gov
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) Mushroom Tyrosinase 0.0021 nih.gov
Kojic Acid (Reference) Mushroom Tyrosinase 16.7 nih.gov
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) Mushroom Tyrosinase (monophenolase) 0.013 nih.gov
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) Mushroom Tyrosinase (diphenolase) 0.93 nih.gov
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302) Murine Tyrosinase 12 nih.gov
Kojic Acid (Reference) Murine Tyrosinase 273 nih.gov

Receptor Binding Affinity and Modulation Studies

The interaction of this compound derivatives with various receptors is a key determinant of their pharmacological effects. Studies on related phenethylamine (B48288) derivatives have provided valuable insights into their receptor binding profiles, particularly at serotonin (B10506) receptors.

For instance, 2,5-dimethoxy-4-alkyloxy substituted phenethylamine derivatives have shown a binding preference for the 5-HT2A receptor over the 5-HT2C receptor and also bind to the 5-HT1A receptor. frontiersin.org The affinity of these compounds can be quite high, with some derivatives exhibiting Ki values in the low nanomolar range for the 5-HT2A receptor. frontiersin.org The introduction of an α-methyl group appears to have a minor role in 5-HT2A interactions for some of the tested compounds. frontiersin.org

In the context of other receptor systems, ligands for the σ2 receptor have been screened, with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives showing high affinity and selectivity. upenn.edu Furthermore, novel biased agonists for the μ-opioid receptor have been synthesized and evaluated, demonstrating the potential for developing ligands with specific signaling properties. mdpi.com Studies on NMDA receptor antagonists have also been conducted, with some compounds showing high selectivity for the ion-channel site of the receptor. nih.gov

Table 3: Receptor Binding Affinities of Selected Phenethylamine Derivatives

Compound Family Receptor Subtype Binding Affinity (Ki) Reference
2C-O Derivatives 5-HT1A 2700–5500 nM (Low) frontiersin.org
2C-O-27 (12) 5-HT2A 8.1 nM (High) frontiersin.org
Amphetamine 5-HT1A 6700 nM (Low) frontiersin.org
(±)-7 (σ2 Ligand) σ1 48.4 ± 7.7 nM upenn.edu
(±)-7 (σ2 Ligand) σ2 0.59 ± 0.02 nM upenn.edu

Anti-inflammatory Pathways and Mechanisms

Derivatives of this compound and related phenolic compounds have demonstrated significant anti-inflammatory properties through various mechanisms. nih.govnih.gov These often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

One of the primary mechanisms is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. mdpi.comnih.gov For example, madecassic acid has been shown to inhibit the expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 by down-regulating NF-κB activation. researchgate.net Similarly, 2-methoxy-4-vinylphenol (B128420) reduces the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) and is believed to exert its anti-inflammatory effects through the Nrf2/HO-1 pathway. nih.gov

Phytochemicals, including various phenolic acids, have been extensively studied for their anti-inflammatory effects. mdpi.commdpi.com These compounds can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com The anti-inflammatory activity of newly synthesized carboxamide and thioamide derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone has been demonstrated in a carrageenan-induced footpad edema model, with some compounds showing more potent activity than standard drugs. nih.gov

Table 4: Anti-inflammatory Mechanisms of Selected Compounds

Compound/Derivative Class Mechanism of Action Key Mediators/Pathways Affected Reference(s)
Madecassic Acid Down-regulation of NF-κB activation iNOS, COX-2, TNF-α, IL-1β, IL-6 researchgate.net
2-Methoxy-4-vinylphenol Activation of Nrf2/HO-1 pathway NO, iNOS nih.gov
(4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone derivatives Inhibition of edema - nih.gov
Phenolic Acids Modulation of inflammatory cytokines NF-κB, TNF-α, IL-6 mdpi.commdpi.com
Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate derivatives General anti-inflammatory activity - nih.gov

Antimicrobial Efficacy and Mechanisms

The structural framework provided by the 2,4-dimethoxyphenyl group has been utilized in the development of new antimicrobial agents. Research has shown that derivatives incorporating this moiety exhibit a range of activities against bacterial and fungal pathogens, including strains that have developed resistance to existing drugs.

Antibacterial Activity (Gram-positive and Gram-negative Strains)

Derivatives featuring the 2,4-dimethoxyphenyl group have demonstrated notable antibacterial efficacy. For instance, benzo[b]furan derivatives where R is a 2,4-dimethoxy phenyl group have shown excellent activity against microbial species. researchgate.net Similarly, chalcones synthesized from precursors like 1-(2,4-dimethoxyphenyl) ethanone (B97240) have been found to possess bacteriostatic activity against both Gram-positive and Gram-negative bacteria. researchgate.net One such derivative, 2′,4′-dimethoxychalcone (DTC), exhibited inhibitory effects against Staphylococcus aureus and Proteus vulgaris. researchgate.net

The scope of antibacterial action extends to challenging resistant strains. Studies on various heterocyclic compounds, such as 1,3,4-thiadiazoles and biphenyl (B1667301) derivatives, have highlighted their potential. nih.govnih.gov For example, certain biphenyl derivatives have shown potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis (MREf), with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov Furthermore, some thiadiazole derivatives have shown significant activity against Escherichia coli. scispace.com The antibacterial effect of these compounds is often attributed to the nature and position of substituents on the aromatic rings. nih.govscispace.com

Table 1: Antibacterial Activity of Selected Dimethoxyphenyl Derivatives
Compound ClassSpecific Derivative ExampleBacterial StrainActivity (MIC in µg/mL)Source
Benzo[b]furanDerivative with 2,4-dimethoxy phenyl groupE. coli, S. aureus, P. aeruginosaExcellent Activity (qualitative) researchgate.net
Chalcone2',4'-Dimethoxychalcone (DTC)S. aureus, P. vulgarisInhibitory (qualitative) researchgate.net
Biphenyl4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triolMRSA3.13 nih.gov
Biphenyl5-(9H-carbazol-2-yl) benzene-1,2,3-triolMREf6.25 nih.gov
1,3,4-Thiadiazole (B1197879)Derivatives with OCH3 at 3,4 positionE. coliSignificant Activity (qualitative) scispace.com

Antifungal Properties

The antifungal potential of derivatives containing the dimethoxyphenyl structure is also an active area of research. mdpi.comnih.gov Chalcones, in particular, have been a focus. For example, 2′,4′-dimethoxychalcone (DTC) has demonstrated fungistatic activity against Candida albicans. researchgate.net The introduction of a 2,4-dimethoxyphenyl group into various molecular scaffolds has been explored to enhance antifungal efficacy.

Research into 1,2,4-oxadiazole (B8745197) and 1,3,4-thiadiazole derivatives has yielded compounds with significant antifungal properties. nih.govfrontiersin.org Certain 1,3,4-thiadiazole derivatives showed notable activity against Aspergillus niger and Candida albicans. scispace.com In another study, 5-arylfuran-2-carboxamide derivatives were designed as antifungal agents, with some compounds showing potent fungistatic and fungicidal effects against C. glabrata and C. parapsilosis. mdpi.com The mechanism for some of these derivatives is thought to involve the disruption of the fungal cell membrane's structural organization. mdpi.com

Table 2: Antifungal Activity of Selected Dimethoxyphenyl Derivatives
Compound ClassSpecific Derivative ExampleFungal StrainActivity (MIC in mg/mL)Source
Chalcone2',4'-Dimethoxychalcone (DTC)C. albicansBacteriostatic (qualitative) researchgate.net
1,3,4-ThiadiazoleDerivatives with OCH3 at 3,4 positionA. niger, C. albicansSignificant Activity (qualitative) scispace.com
5-Arylfuran-2-carboxamideN-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideC. glabrata0.062–0.125 mdpi.com
5-Arylfuran-2-carboxamideN-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideC. parapsilosis0.125–0.250 mdpi.com

Antiviral Investigations

Investigations into the antiviral properties of 2,4-dimethoxyphenyl derivatives are an emerging field. Chalcones containing a 2-hydroxy-4,6-dimethoxybenzene moiety have been evaluated for their antiviral effects. nih.gov One such synthetic analog, (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (DiNap), was found to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in cell cultures in a dose-dependent manner. nih.gov

Other research has focused on different heterocyclic structures. For instance, chalcone derivatives containing a 1,2,4-oxadiazole moiety have been synthesized and assessed for their protective activity against plant viruses like Tobacco Mosaic Virus (TMV). frontiersin.org While direct studies on this compound derivatives against human viruses are not extensively documented in the provided results, the activity of related structures suggests a potential avenue for future research. frontiersin.orgnih.govnih.gov

Anticancer and Antiproliferative Activity

The 2,4-dimethoxyphenyl scaffold is a key feature in many compounds investigated for their ability to inhibit cancer cell growth. These derivatives have shown promise against a variety of cancer cell lines, acting through diverse mechanisms to halt proliferation and induce cell death.

Inhibition of Cancer Cell Growth and Proliferation

A range of derivatives incorporating the 2,4-dimethoxyphenyl group has demonstrated significant antiproliferative activity against various human cancer cell lines. nih.govnih.gov For example, a quinolinone derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was shown to inhibit cell growth and induce cell death in human ovarian cancer cell lines in a time- and dose-dependent manner. nih.gov

Similarly, new dimethoxyaryl-sesquiterpene derivatives have been synthesized and evaluated for their cytotoxic effects. One compound with a 2,4-dimethoxy pattern showed a cytotoxic effect on MCF-7 breast cancer cells with an IC50 value of 8.4 μM. mdpi.com Chalcone derivatives have also been a major focus, with compounds like (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one showing potent activity against HeLa and MCF-7 cells with IC50 values of 3.204 and 3.849 μM, respectively. nih.gov Dihydropyrimidine derivatives containing a dimethoxybenzoyl group have also been found to be active against colon cancer stem cells, with most of the tested compounds inhibiting more than 50% of the side population at a 10 μM concentration. nih.gov

Table 3: Antiproliferative Activity of Selected Dimethoxyphenyl Derivatives
Compound ClassSpecific Derivative ExampleCancer Cell LineActivity (IC50 in µM)Source
Quinolinone6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneOvarian (2774, SKOV3)Dose-dependent inhibition nih.gov
Dimethoxyaryl-SesquiterpeneDerivative 14aBreast (MCF-7)8.4 mdpi.com
Chalcone(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)Cervical (HeLa)3.204 nih.gov
Breast (MCF-7)3.849
DihydropyrimidineDHP derivativesColon (LOVO) stem cells>50% inhibition at 10 µM nih.gov

Effects on Cellular Signalling Pathways in Malignancy

The anticancer effects of 2,4-dimethoxyphenyl derivatives are often linked to their ability to modulate critical cellular signaling pathways involved in cancer progression. nih.gov For instance, the quinolinone derivative 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one induces apoptosis by decreasing the protein level of Bcl-2 while increasing the levels of p53 and Bax. nih.gov This compound also causes cell cycle arrest at the G2/M phase by down-modulating cyclin B1 and cdk1. nih.gov

Other derivatives have been found to target different pathways. A compound known as (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol was shown to inhibit the growth of colon cancer cells by suppressing the DNA binding activity of both STAT3 and NF-κB. nih.gov Docking models and pull-down assays confirmed that this compound directly binds to the STAT3 and NF-κB p50 subunit. nih.gov Furthermore, some dimethoxyaryl-sesquiterpene derivatives have been investigated for their ability to inhibit topoisomerase I and II, crucial enzymes in DNA replication and repair. mdpi.com The diverse mechanisms of action highlight the potential of these derivatives to act as multi-targeted agents in cancer therapy. mdpi.comnih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

Derivatives containing the 2,4-dimethoxyphenyl moiety have been a subject of interest in antioxidant research due to the electron-donating nature of the methoxy (B1213986) groups, which can influence their ability to neutralize free radicals. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases, making the study of such compounds significant. doaj.orgresearchgate.net The antioxidant potential of these derivatives is often evaluated using various in vitro assays that measure their capacity to scavenge different types of radicals.

Commonly employed methods include the 2,2-diphenyl-1-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) assays. doaj.orgresearchgate.net For instance, studies on bromophenol derivatives, which include structures with dimethoxybenzyl groups, have shown that certain compounds can mitigate oxidative damage induced by hydrogen peroxide (H₂O₂) in human keratinocyte cells (HaCaT). nih.govbohrium.com Specifically, compounds like 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene demonstrated protective effects against reactive oxygen species (ROS) generation. nih.govbohrium.com

The mechanisms by which phenolic compounds, including dimethoxyphenyl derivatives, exert their antioxidant effects are primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it and halting the oxidative chain reaction. nih.gov The ORAC assay is a typical example that operates based on the HAT mechanism. nih.govresearchgate.net The presence and position of hydroxyl and methoxy groups on the aromatic ring are crucial for this activity. nih.gov

Single Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical, forming a radical anion. nih.govresearchgate.net Assays like DPPH and ABTS are considered to be based on the SET mechanism. nih.gov

Theoretical studies using density functional theory (DFT) help elucidate these mechanisms by calculating bond dissociation energies. research-nexus.net For many phenolic antioxidants, the hydroxyl (-OH) group is the primary site for radical trapping. research-nexus.net The environment also plays a role, with HAT often being the preferred mechanism in the gas phase, while a sequential proton loss followed by electron transfer (SPLET) can be dominant in polar solvents like ethanol (B145695). research-nexus.netmdpi.com Research on various phenolic compounds confirms that the number and substitution pattern of hydroxyl and methoxy groups significantly influence the antioxidant capacity. nih.gov

Table 1: Antioxidant Activity of Selected Dimethoxyphenyl Derivatives

Compound NameAssayKey FindingSource
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneH₂O₂-induced oxidative damage (HaCaT cells)Ameliorated oxidative damage and ROS generation. nih.govbohrium.com nih.gov, bohrium.com
(oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetateH₂O₂-induced oxidative damage (HaCaT cells)Ameliorated oxidative damage and ROS generation. nih.govbohrium.com nih.gov, bohrium.com
2-methoxy-4-((4-methoxyphenilimino)methyl)phenolDPPHShowed potent antioxidant activity with an EC50 value of 10.46 ppm. atlantis-press.com atlantis-press.com

Other Pharmacological Research Areas (e.g., Antidiabetic, Analgesic, Antimalarial, Antitubercular)

The structural motif of 2,4-dimethoxyphenyl is found in various derivatives that have been explored for a range of pharmacological activities beyond antioxidant effects.

Antidiabetic Activity: Derivatives of dimethoxyphenyl compounds are investigated as potential treatments for type 2 diabetes mellitus (T2DM). researchgate.netnih.gov T2DM is characterized by insulin (B600854) resistance and abnormal glucose homeostasis. researchgate.net One approach involves targeting G protein-coupled receptor 119 (GPR119) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors, which have complementary mechanisms for lowering blood glucose. nih.gov Research has focused on designing dual-target compounds that incorporate a dimethoxyphenyl or methoxypyrimidine structure. researchgate.netnih.gov For example, certain thiazolidinedione derivatives, a class of antidiabetic agents, have been synthesized and evaluated. researchgate.net

Analgesic Activity: Research into non-ulcerogenic non-steroidal anti-inflammatory drugs (NSAIDs) has included the synthesis of dihydropyridine (B1217469) derivatives of acetic acid. nih.gov A study on 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives showed significant analgesic activity in writhing inhibition tests, with some compounds showing superior activity to aspirin. nih.gov The potency was influenced by substituents on both the benzoyl and dihydropyridyl rings. nih.gov

Antimalarial Activity: Malaria remains a major global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutic agents. researchgate.netgjbeacademia.compensoft.net Chalcones, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system, have shown promise. researchgate.netgjbeacademia.com A specific chalcone derivative, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1-one, was synthesized and evaluated for its in vivo antimalarial activity against Plasmodium berghei. researchgate.netgjbeacademia.com This compound demonstrated a 66% suppression of parasitemia, an activity level comparable to the reference drug chloroquine (B1663885) at the tested dose. researchgate.netgjbeacademia.com The activity of such chalcones is often linked to their ability to inhibit heme detoxification in the parasite. nih.gov

Antitubercular Activity: Tuberculosis (TB), caused by Mycobacterium tuberculosis, is another critical area of drug discovery, especially with the rise of multidrug-resistant strains. mdpi.com The 2,4-dimethoxyphenyl scaffold has been incorporated into molecules designed as potential antitubercular agents. nih.gov For instance, inhibitors of the polyketide synthase 13 (Pks13) thioesterase domain, an essential enzyme for the mycobacterium, have been developed incorporating this moiety. nih.gov Other research has explored quinazolinone derivatives, where substitutions on the heterocyclic ring, including those derived from dimethoxyphenyl structures, are evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis. dovepress.com

Table 2: Pharmacological Activities of Selected 2,4-Dimethoxyphenyl Derivatives

Compound Class/NamePharmacological ActivityKey FindingSource
1-(2,4-dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1-oneAntimalarialDisplayed 66% parasitaemia suppression in a curative test in mice infected with P. berghei. researchgate.netgjbeacademia.com researchgate.net, gjbeacademia.com
2-methyl-2-[1-(3-benzoyl-4-cyclohexyl-1,4-dihydropyridyl)]acetamideAnalgesicShowed superior analgesic activity compared to other alkyl-substituted derivatives in the series. nih.gov nih.gov
5-methoxypyrimidine derivativesAntidiabeticDual-target compounds for GPR119 and DPP-4 showed significant glucose-lowering effects. nih.gov nih.gov
Quinazolinone derivativesAntitubercularSome derivatives showed MIC values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com dovepress.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives containing the 2,4-dimethoxyphenyl group, SAR studies help optimize potency and selectivity for various therapeutic targets.

In the context of antioxidant activity , SAR studies reveal that the number and position of hydroxyl and methoxy groups on the phenyl ring are critical determinants. nih.gov For phenolic acids, an additional methoxy group does not consistently increase activity in SET-based assays like DPPH but can be beneficial in HAT-based assays like ORAC, provided there is no steric hindrance. nih.gov

For antimalarial chalcones , SAR analysis indicates that electron-donating substituents on one aromatic ring (Ring A, derived from acetophenone) and electron-withdrawing groups on the other (Ring B, from benzaldehyde) can enhance activity. researchgate.net In a study of pyridine-based chalcones, a methoxy group at the ortho-position of the acetophenone (B1666503) ring, combined with a pyridine (B92270) ring at the 2-position, resulted in the highest antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. pensoft.net This suggests that the specific spatial arrangement of these functional groups is crucial for interacting with the biological target. pensoft.net

In the development of analgesic dihydropyridine derivatives, the nature of the substituent at the C-4 position of the dihydropyridine ring was found to be a key factor. nih.gov Compounds with a cyclohexyl substituent generally exhibited superior analgesic effects compared to those with other lipophilic alkyl groups. nih.gov Furthermore, the functional group on the N1-acetic acid moiety also modulated activity, with the potency order often being ester > acid or acetamide, although this could be reversed depending on the C-4 substituent. nih.gov

For antitubercular coumarin (B35378) hybrids, SAR studies have shown that the type of substituent plays a significant role. nih.gov The presence of electron-donating and nitrogen-rich fragments tended to boost anti-inflammatory effects, whereas electron-withdrawing substituents were found to be more favorable for enhancing antitubercular activity. nih.gov

Finally, in the design of acetylcholinesterase (AChE) inhibitors , which are relevant for Alzheimer's disease, SAR studies on tacrine (B349632) derivatives showed that the position of substituents on the aromatic ring significantly impacted inhibitory potency. muni.cz For instance, 2-methyl substitution was superior to 4-methyl and 3-methyl substitutions for inhibiting human AChE. muni.cz

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

ActivityStructural FeatureEffect on ActivitySource
AntioxidantNumber/position of -OH and -OCH₃ groupsSignificantly influences radical scavenging capacity and mechanism (HAT vs. SET). nih.gov nih.gov
Antimalarial (Chalcones)Position of methoxy group on acetophenone ringOrtho-methoxy substitution showed greater activity than meta- or para-methoxy groups. pensoft.net pensoft.net
Analgesic (Dihydropyridines)C-4 substituent on dihydropyridine ringA cyclohexyl group generally provided superior activity over other alkyl groups. nih.gov nih.gov
Antitubercular (Coumarins)Electronic nature of substituentsElectron-withdrawing groups favored antitubercular activity. nih.gov nih.gov

Applications in Advanced Materials Science

Integration in Functional Polymer Synthesis

The synthesis of functional polymers, which are polymers endowed with specific properties and functionalities, represents a significant area of materials research. While direct polymerization of Methyl 2-(2,4-dimethoxyphenyl)acetate is not a common approach, its derivatives are being explored as monomers for creating functional polymers. A case in point is the research on lignin-derived monomers, where analogous structures are functionalized to become polymerizable. For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a compound with a similar methoxy-substituted phenyl ring, can be reacted with methyl bromoacetate (B1195939) to yield 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe) nih.gov. This derivative, now containing a polymerizable vinyl group, can undergo radical polymerization to form functional polymers with a range of thermal properties nih.gov. This approach highlights a viable pathway for integrating the dimethoxyphenylacetate moiety into polymer chains, thereby imparting the specific electronic and structural characteristics of this group to the resulting material. The general strategy of modifying a pre-existing polymer, such as poly(pentafluorophenyl acrylate), with various amines or other nucleophiles is another established method for creating functional polymers, suggesting a potential route for incorporating the 2,4-dimethoxyphenylacetyl group onto a polymer backbone.

Development of Advanced Adhesives

The development of advanced adhesives with superior bonding capabilities, durability, and specific functionalities is a continuous pursuit in materials science. While there is no direct evidence of this compound being a primary component in current adhesive formulations, its structural features suggest a potential role as an additive or a building block for adhesion-promoting agents. Adhesion is often enhanced by molecules that can interact favorably with the substrate surface. The presence of polar methoxy (B1213986) groups and the ester functionality in this compound could facilitate adhesion to a variety of surfaces through dipole-dipole interactions and hydrogen bonding.

Modern structural adhesives often comprise complex formulations, including epoxy resins, toughening agents, and various additives to achieve desired properties like high glass transition temperatures and elongation at break justia.comgoogle.com. Adhesion promoters are crucial components in many adhesive systems, and they often work by creating a compatible interface between the adhesive and the substrate google.comspecialchem.comgoogle.com. Although compounds like (meth)acrylate phosphonic esters are more commonly cited as adhesion promoters, the fundamental principle of using functional molecules to enhance surface interactions opens the door for exploring the potential of dimethoxyphenyl derivatives in this capacity. Further research could involve modifying the structure of this compound to incorporate reactive groups that can co-polymerize with the adhesive matrix, thereby permanently anchoring its adhesion-promoting features within the bond line.

Research in Fabric Dye Development

The textile industry relies on a vast array of synthetic dyes to impart color to fabrics. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute a significant class of these colorants unb.carajdhanicollege.ac.inpsiberg.com. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, known as a coupling component unb.carajdhanicollege.ac.in.

While this compound is not itself a dye, its chemical structure makes it a plausible precursor for a coupling component. The 2,4-dimethoxy substitution on the benzene (B151609) ring activates it towards electrophilic aromatic substitution, which is the key reaction in the coupling step. To be utilized in azo dye synthesis, the compound would first need to be chemically modified to introduce a suitable functional group. For example, nitration of the aromatic ring followed by reduction would yield an amino derivative. This amino-functionalized this compound could then act as a coupling component, reacting with a diazonium salt to form an azo dye. The specific shade of the resulting dye would be influenced by the electronic properties of the dimethoxyphenylacetate moiety and the structure of the diazonium salt used researchgate.netnih.gov. The ester group could also be hydrolyzed to a carboxylic acid, which could further influence the dye's properties, such as its solubility and affinity for different types of fibers.

Creation of Heterocyclic Compounds with Tailored Optical Properties

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in materials science, particularly for their optical and electronic properties. The synthesis of isoquinoline (B145761) and β-carboline frameworks, which are core structures in many functional molecules, can be achieved through classic organic reactions like the Bischler-Napieralski and Pictet-Spengler reactions wikipedia.orgnsf.govmdpi.com.

This compound serves as an excellent starting material for these syntheses. The compound is a precursor to β-arylethylamines, which are the key substrates for these cyclization reactions. For the Bischler-Napieralski reaction, the ester group of this compound would typically be converted to an amide. This N-acyl-β-arylethylamine can then undergo intramolecular cyclization in the presence of a dehydrating agent like phosphoryl chloride to form a dihydroisoquinoline wikipedia.orgresearchgate.netclockss.org. The 2,4-dimethoxy substituents on the aromatic ring play a crucial role in directing the regioselectivity of the cyclization and influencing the electronic properties, and thus the optical properties, of the resulting heterocyclic product. Similarly, in the Pictet-Spengler reaction, a β-arylethylamine derived from the starting material can be condensed with an aldehyde or ketone to generate a tetrahydro-β-carboline or a tetrahydroisoquinoline nsf.govmdpi.com. The ability to introduce various substituents through the choice of the aldehyde or ketone, combined with the inherent electronic nature of the dimethoxy-substituted ring, allows for the tailoring of the photophysical properties of the final heterocyclic compound.

Reaction TypeStarting Material DerivativeProduct ClassKey Reagents
Bischler-NapieralskiN-acyl-2-(2,4-dimethoxyphenyl)ethylamineDihydroisoquinolinePOCl₃, P₂O₅ wikipedia.org
Pictet-Spengler2-(2,4-dimethoxyphenyl)ethylamineTetrahydroisoquinoline / Tetrahydro-β-carbolineAldehyde/Ketone, Acid catalyst nsf.gov

Exploration in Aggregation-Induced Emission Phenomena

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where certain molecules, which are non-emissive or weakly emissive in solution, become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is in stark contrast to the aggregation-caused quenching (ACQ) observed for many traditional fluorophores. The underlying mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission nih.govresearchgate.netresearchgate.net.

The design of molecules that exhibit AIE, known as AIEgens, is a rapidly growing area of research with applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging rsc.orgrsc.org. While there are no specific reports detailing the AIE properties of this compound itself, its structural features make it an interesting building block for the construction of AIEgens. The 2,4-dimethoxyphenyl group, with its methoxy substituents, can contribute to steric hindrance and influence the packing of molecules in the solid state. By incorporating this moiety into a larger molecular structure with rotatable components, such as tetraphenylethylene (B103901) (a well-known AIEgen core), it is conceivable to design novel AIE-active materials. The dimethoxy groups could also participate in intermolecular interactions, such as hydrogen bonding with other molecules or solvent, which can further restrict intramolecular motions and enhance AIE. The exploration of how the 2,4-dimethoxy substitution pattern affects the photophysical properties of known AIEgen scaffolds is a promising avenue for future research nih.gov.

Role as a Building Block for Novel Functional Materials

The versatility of this compound as a chemical intermediate makes it a valuable building block for a diverse range of novel functional materials functmaterials.org.uafunctmaterials.org.ua. Its potential extends beyond the specific applications already discussed, into areas such as liquid crystals and other advanced material systems.

Environmental Fate and Biotransformation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-living processes. For Methyl 2-(2,4-dimethoxyphenyl)acetate, these pathways primarily include hydrolysis, oxidation, and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, an ester, hydrolysis involves the cleavage of the ester bond. This reaction is typically catalyzed by the presence of acids or bases.

The process results in the formation of 2-(2,4-dimethoxyphenyl)acetic acid (also known as homoveratric acid) and methanol (B129727). orgsyn.org The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the reaction is faster under alkaline or acidic conditions compared to neutral pH.

A general representation of the hydrolysis reaction is as follows: C₁₁H₁₄O₄ + H₂O → C₁₀H₁₂O₄ + CH₄O

This transformation is a critical step in the environmental breakdown of the compound, as it converts the initial ester into an acid and an alcohol, which may have different environmental behaviors and subsequent degradation pathways.

Oxidation is a fundamental chemical process that involves the loss of electrons. In the environment, oxidation of organic compounds like this compound can be initiated by various reactive species, most notably hydroxyl radicals (•OH). These radicals are highly reactive and can abstract a hydrogen atom or add to the aromatic ring, initiating a cascade of reactions that lead to the compound's degradation.

The atmospheric oxidation of similar aromatic compounds, such as 2-methylnaphthalene, is known to be primarily initiated by OH radical additions to the aromatic ring. researchgate.net This leads to the formation of adducts which can then react with molecular oxygen (O₂). researchgate.net This process can result in the formation of various oxygenated products, including phenols and dicarbonyl compounds, and ultimately lead to ring cleavage and mineralization to CO₂ and H₂O. researchgate.net While specific studies on the atmospheric oxidation of this compound are limited, it is expected to follow a similar pattern of OH-initiated oxidation.

In aquatic environments, other oxidants such as ozone and nitrate (B79036) radicals can also contribute to the degradation of the compound, although their significance depends on the specific environmental conditions.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For aromatic compounds like this compound, absorption of ultraviolet (UV) radiation from sunlight can provide the energy needed to break chemical bonds.

Studies on similar compounds, such as 3,5-dimethoxybenzyl acetate (B1210297), have shown that photolysis can proceed through both homolytic (radical) and heterolytic (ionic) cleavage of the benzylic C-O bond. collectionscanada.gc.ca The dominant pathway can be influenced by the solvent and the presence of other substances. collectionscanada.gc.ca The excited state of the molecule, formed upon light absorption, can also undergo various other reactions, including photo-Fries rearrangement, leading to different photoproducts. collectionscanada.gc.ca

The rate and products of photolysis are dependent on factors like the wavelength and intensity of light, the presence of photosensitizers (substances that absorb light and transfer the energy to the compound), and the chemical environment (e.g., pH, presence of oxygen). For instance, the photolysis of the herbicide thifensulfuron-methyl, another complex organic molecule, is faster in acidic conditions. researchgate.net

Biotic Degradation and Microbial Metabolism

Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize organic compounds as a source of carbon and energy. The biodegradation of aromatic compounds often begins with the introduction of oxygen atoms into the aromatic ring, a reaction catalyzed by enzymes called oxygenases. nih.gov

While specific studies on the aerobic biodegradation of this compound are not extensively detailed in the provided search results, the general pathway for similar compounds involves initial enzymatic hydrolysis of the ester bond to form 2-(2,4-dimethoxyphenyl)acetic acid and methanol. The resulting acid can then undergo further degradation. For instance, studies on the aerobic degradation of 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47) by a bacterial strain isolated from activated sludge showed that the bacterium could use the compound as a carbon source, leading to its degradation. nih.gov This suggests that bacteria possessing the necessary enzymes can break down complex aromatic compounds.

The process of aerobic degradation of aromatic compounds generally proceeds through three main stages: ring cleavage, side-chain metabolism, and central metabolism. nih.gov The initial steps involve hydroxylation of the aromatic ring, followed by ring opening, eventually leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

A key biotransformation product of this compound is 2-(2,4-dimethoxyphenyl)acetic acid, also known as homoveratric acid. orgsyn.orgcymitquimica.com This transformation occurs through the hydrolysis of the methyl ester group, a common initial step in the biodegradation of esters.

Homoveratric acid itself is a known metabolite. ebi.ac.uk It belongs to the class of dimethoxybenzenes and is a phenylacetic acid substituted at positions 3 and 4 with methoxy (B1213986) groups. ebi.ac.uk The formation of homoveratric acid from this compound represents a significant step in the biodegradation pathway, as it converts the parent compound into a more polar and often more biodegradable intermediate.

Future Research Directions and Translational Perspectives

Exploration of Novel and Efficient Synthetic Routes for Methyl 2-(2,4-Dimethoxyphenyl)acetate Derivatives

The future development of drugs and materials based on the this compound core is highly dependent on the ability to create a diverse library of derivatives. Research in this area should focus on pioneering synthetic methodologies that are both novel and efficient. Current synthetic strategies for related complex molecules often involve multi-step processes that can be time-consuming and low-yielding.

Future work should prioritize the development of more convergent and flexible synthetic pathways. This could involve leveraging modern organometallic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide variety of substituents onto the phenyl ring or modify the acetate (B1210297) side chain. researchgate.net For instance, green chemistry approaches, which utilize deep eutectic solvents (DESs) combined with microwave or ultrasound assistance, have shown promise in the efficient synthesis of heterocyclic compounds and could be adapted for producing derivatives of this compound. mdpi.com Furthermore, developing catalytic methods that improve reaction efficiency and yield, as seen in the preparation of related acrylate (B77674) compounds, will be crucial. google.com The goal is to establish robust, scalable, and cost-effective routes that facilitate the rapid generation of analog libraries for screening and optimization.

Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems

While derivatives of dimethoxybenzene are known to possess a range of biological activities, including anti-inflammatory, anesthetic, and anticancer properties, the precise molecular mechanisms are often not fully elucidated. nih.govnih.govnih.gov A critical area for future research is to gain a deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level.

This requires a multi-faceted approach combining biochemical assays, structural biology, and cellular studies. For example, identifying specific protein targets is a primary step. Research has shown that related structures can act as dual inhibitors of targets like MDM2 and XIAP, which are crucial in cancer progression. nih.gov Future studies could investigate whether derivatives of this compound can modulate similar protein-protein interactions or enzymatic activities. Techniques like fluorescence polarization assays and immunoprecipitation-Western blots can be employed to validate these interactions and understand their downstream effects, such as the induction of MDM2 self-ubiquitination and degradation. nih.gov Elucidating these mechanisms is fundamental for translating promising compounds into viable therapeutic candidates.

Rational Design and Synthesis of Derivatives with Enhanced Target Specificity

Building on a deeper mechanistic understanding, the rational design of derivatives with improved potency and selectivity is a key translational goal. The principle of structure-based drug design, which has been successfully applied to develop selective inhibitors for enzymes like protein arginine N-methyl transferase 4 (PRMT4), offers a clear roadmap. nih.govbiorxiv.orgresearchgate.net

Future research should focus on using the this compound scaffold as a template for creating compounds that are highly specific for their intended biological target, thereby minimizing off-target effects. This involves a systematic exploration of structure-activity relationships (SAR). By strategically modifying the core structure—for instance, by altering the substitution pattern on the dimethoxy-phenyl ring or changing the ester group to other functionalities like amides or ketones—researchers can fine-tune the compound's properties. nih.govmdpi.com Multi-target rational design, which aims to create single molecules that can inhibit multiple disease-relevant targets simultaneously (e.g., EGFR and Topoisomerase II), represents another promising frontier. researchgate.net This approach could lead to the development of more effective treatments for complex diseases like cancer.

Advanced Computational and Experimental Synergy in Drug Discovery and Materials Innovation

The integration of computational modeling with experimental validation is poised to accelerate the discovery of novel applications for this compound derivatives. Computational methods can significantly reduce the time and resources required for screening large numbers of compounds. nih.govsciencedaily.com

In drug discovery, computational tools can predict synergistic drug combinations, where a derivative of this compound might enhance the efficacy of an existing drug. nih.govmdpi.com Molecular docking and molecular dynamics simulations can predict binding affinities and modes of interaction with biological targets, guiding the rational design of more potent molecules. nih.gov In materials science, Density Functional Theory (DFT) calculations can be used to understand the electronic properties and reactivity of new derivatives, helping to predict their potential use in areas like organic electronics or as specialized polymers. nih.gov The synergy arises when these in silico predictions are used to prioritize the most promising candidates for synthesis and subsequent experimental testing, creating a highly efficient discovery pipeline. sciencedaily.com

Development of Sustainable Production Methods and Applications

As with any chemical compound intended for widespread use, the development of sustainable production methods is a critical consideration. Future research should focus on creating environmentally benign processes for synthesizing this compound and its derivatives. This includes the use of greener solvents, renewable starting materials, and catalysts that minimize waste and energy consumption. mdpi.comresearchgate.net

Beyond pharmaceuticals, the unique chemical properties of dimethoxybenzene derivatives suggest potential applications in sustainable materials. nih.gov For example, their inherent antioxidant properties could be harnessed in the development of novel polymers with enhanced stability and longevity. nih.gov Research into using biomass as a feedstock for producing the aromatic core of the molecule could further enhance its sustainability profile. researchgate.net The development of these "green" materials represents a significant translational opportunity, aligning chemical innovation with global sustainability goals.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2,4-dimethoxyphenyl)acetate?

  • Category : Basic
  • Answer : The synthesis typically involves multi-step protocols. A common method starts with esterification of 2,4-dimethoxyphenylacetic acid derivatives. For example:

Intermediate preparation : React 2,4-dimethoxyphenylacetic acid with methanol under acidic conditions (e.g., concentrated H₂SO₄) via reflux.

Esterification : Prolonged heating (4–10 hours) ensures complete conversion, followed by neutralization (e.g., NaHCO₃) and recrystallization (ethanol/water) .
Alternative routes include coupling with triazole-thioacetic acid derivatives via thiol-ether linkages .

Q. Which characterization techniques are essential for verifying the structure of this compound?

  • Category : Basic
  • Answer : Key techniques include:
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), ester carbonyl (δ 170–175 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • IR : Confirm ester C=O (1720–1740 cm⁻¹) and methoxy C-O (1240–1270 cm⁻¹) .
  • Chromatography : Thin-layer chromatography (TLC) to verify purity .
  • Elemental analysis : Validate C, H, O content (±0.3% theoretical) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Category : Advanced
  • Answer : Critical factors include:
  • Catalyst selection : Sulfuric acid (0.5–1% v/v) outperforms Lewis acids in esterification .
  • Solvent polarity : Methanol or ethanol enhances solubility of intermediates .
  • Reaction time : Extending reflux time (8–12 hours) increases yield from 70% to >85% .
  • Purification : Recrystallization from ethanol/water (3:1) removes unreacted starting material .

Q. How do computational models predict the toxicity of this compound, and how can these predictions be validated experimentally?

  • Category : Advanced
  • Answer :
  • Computational tools : GUSAR-online predicts acute toxicity (e.g., LD₅₀) using QSAR models, highlighting potential hepatotoxicity .
  • Validation :

In vitro assays : HepG2 cell viability tests (MTT assay) to assess cytotoxicity .

In vivo models : Rodent studies (OECD 423) to confirm acute oral toxicity .
Discrepancies between computational and experimental data may arise due to metabolic pathways not modeled in silico .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Category : Advanced
  • Answer : Contradictions often stem from:
  • Structural variability : Minor substituent changes (e.g., 3,4- vs. 2,4-dimethoxy groups) alter antimicrobial potency .
  • Assay conditions : Standardize MIC testing (CLSI guidelines) against S. aureus and C. albicans .
  • Data normalization : Use positive controls (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .

Q. What methodologies are employed to analyze the compound’s role in enzyme-substrate interactions?

  • Category : Advanced
  • Answer :
  • Kinetic assays : Monitor esterase-mediated hydrolysis (UV-Vis at 405 nm for p-nitrophenyl acetate analogs) .
  • Docking studies : AutoDock Vina to predict binding affinity with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-enzyme binding .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in NMR data across different studies?

  • Category : Advanced
  • Answer :
  • Solvent effects : Compare spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Dynamic effects : Variable-temperature NMR to assess conformational flexibility of the methoxy groups .
  • Referencing : Use internal standards (e.g., TMS) to calibrate chemical shifts .

Q. What strategies validate the purity of this compound in synthetic batches?

  • Category : Advanced
  • Answer :
  • HPLC-PDA : C18 column (ACN/water gradient) with UV detection at 254 nm; purity >98% .
  • Mass balance : Combine elemental analysis, NMR integration, and TLC to trace impurities .

Tables for Key Data

Property Value/Technique Reference
Melting Point118–120°C (recrystallized from ethanol)
IR C=O Stretch1725 cm⁻¹
¹H NMR (CDCl₃) Methoxyδ 3.82 (s, 6H)
Acute Toxicity (Predicted)LD₅₀ = 320 mg/kg (GUSAR model)

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Feasible Synthetic Routes

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Methyl 2-(2,4-dimethoxyphenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.